19-Oxo-deoxycorticosterone

Description

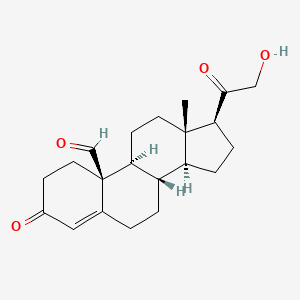

Structure

2D Structure

3D Structure

Properties

CAS No. |

75220-37-0 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-17-15(16(20)4-5-18(20)19(25)11-22)3-2-13-10-14(24)6-9-21(13,17)12-23/h10,12,15-18,22H,2-9,11H2,1H3/t15-,16-,17-,18+,20-,21+/m0/s1 |

InChI Key |

PDNIPWXQYQYCSU-ZOCXKQACSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C=O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C=O |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C=O |

Synonyms |

19-oxo-deoxycorticosterone 21-hydroxy-4-pregnen-3,19,20-trione |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 19 Oxo Deoxycorticosterone

Deoxycorticosterone as a Direct Precursor in Adrenals

Deoxycorticosterone (DOC) serves as the direct precursor for the synthesis of 19-Oxo-deoxycorticosterone within the adrenal glands. nih.gov The adrenal cortex, specifically, possesses the necessary enzymatic machinery to convert DOC into a series of 19-oxygenated metabolites. nih.govahajournals.org

Conversion Pathways from Deoxycorticosterone

The conversion of deoxycorticosterone to this compound is not a single-step process but rather a sequential pathway. vulcanchem.com Studies in rat and bovine adrenal glands have elucidated this metabolic cascade. vulcanchem.comnih.gov The established sequence begins with the hydroxylation of DOC at the C-19 position to form 19-hydroxy-deoxycorticosterone (19-OH-DOC). vulcanchem.comcapes.gov.br This intermediate is then further oxidized to produce this compound. vulcanchem.comcapes.gov.br The pathway can continue with the subsequent oxidation of this compound to 19-oic-deoxycorticosterone (B1211421). vulcanchem.comnih.gov

Role of Cytochrome P450 Enzymes in 19-Hydroxylation

The critical hydroxylation step at the C-19 position is catalyzed by a member of the cytochrome P450 superfamily of enzymes. vulcanchem.comcapes.gov.br These enzymes are monooxygenases that play a vital role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. mdpi.comnih.gov

Cytochrome P450(11)beta (CYP11B1) Catalysis

Research has specifically identified cytochrome P-450(11)beta (CYP11B1) as the enzyme responsible for the 19-hydroxylation of deoxycorticosterone. capes.gov.brnih.gov In reconstituted systems, incubation of DOC with CYP11B1 resulted in the formation of 19-hydroxy-deoxycorticosterone. capes.gov.brnih.gov Further experiments demonstrated that CYP11B1 also catalyzes the subsequent oxidation of 19-hydroxy-deoxycorticosterone to this compound. capes.gov.brnih.gov This indicates that CYP11B1 is a multifunctional enzyme capable of carrying out successive oxidation reactions on the C-19 position of the steroid nucleus. capes.gov.br

Distinctiveness and Overlap with 11β- and 18-Hydroxylase Activities

CYP11B1 is well-known for its primary role in catalyzing the 11β-hydroxylation of 11-deoxycortisol and DOC to produce cortisol and corticosterone, respectively. nih.govresearchgate.net However, it also possesses 18-hydroxylase and, as established, 19-hydroxylase activities. capes.gov.brnih.gov While the 11β-hydroxylase activity is the most prominent, the 19-hydroxylase activity is significant. vulcanchem.com For instance, in bovine adrenal mitochondria, the rate of 19-hydroxylation of DOC was found to be comparable to the rate of 18-hydroxylation, although substantially lower than the rate of 11β-hydroxylation. vulcanchem.com This demonstrates an overlap in the substrate specificity of CYP11B1, allowing it to act on different positions of the steroid molecule, albeit with varying efficiency. In contrast, the closely related enzyme CYP11B2 (aldosterone synthase) is primarily responsible for the three-step conversion of DOC to aldosterone (B195564), which involves 11β-hydroxylation, 18-hydroxylation, and subsequent oxidation at the C-18 position. nih.govnih.govoup.com While both CYP11B1 and CYP11B2 can perform 11β- and 18-hydroxylations, their catalytic efficiencies and subsequent oxidative capabilities differ, defining their distinct physiological roles. oup.comnih.gov

Table 1: Comparative Hydroxylation Rates by Bovine Adrenal Mitochondria

| Hydroxylation Position | Rate (nmol/min/mg mitochondrial protein) |

|---|---|

| 11β-hydroxylation | 4.7 |

| 19-hydroxylation | 0.32 |

| 18-hydroxylation | 0.27 |

Data derived from studies on the hydroxylation of deoxycorticosterone. vulcanchem.com

Cofactor Requirements for C-19 Oxidation

The C-19 oxidation reactions catalyzed by cytochrome P450 enzymes are dependent on specific cofactors. vulcanchem.com These reactions require the presence of reduced pyridine (B92270) nucleotide (NADPH) and molecular oxygen. vulcanchem.com This is characteristic of typical cytochrome P-450-dependent monooxygenase reactions, where NADPH provides the necessary reducing equivalents for the activation of molecular oxygen. mdpi.comscielo.br The electrons from NADPH are transferred to the P450 enzyme via a series of electron transport proteins, including a flavoprotein (adrenodoxin reductase) and an iron-sulfur protein (adrenodoxin). mdpi.comscielo.brscielo.br

Formation of Key Intermediates in this compound Production

The production of this compound involves the formation of a crucial intermediate. As outlined in the conversion pathway, 19-hydroxy-deoxycorticosterone is the direct precursor to this compound. vulcanchem.comcapes.gov.br The initial hydroxylation of deoxycorticosterone at the C-19 position by CYP11B1 yields 19-hydroxy-deoxycorticosterone. capes.gov.br This intermediate is then further metabolized by the same enzyme, which oxidizes the newly introduced hydroxyl group to an aldehyde, resulting in the formation of this compound. capes.gov.br Studies have shown that the oxidation of 19-hydroxy-deoxycorticosterone to this compound proceeds at a significantly higher rate than the initial 19-hydroxylation of DOC, suggesting that once the pathway is initiated, the conversion to the oxo-derivative is relatively rapid. vulcanchem.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 11-deoxycortisol | DOF |

| 11-deoxycorticosterone | DOC |

| 18-hydroxy-deoxycorticosterone | 18-OH-DOC |

| 19-hydroxy-deoxycorticosterone | 19-OH-DOC |

| 19-nor-deoxycorticosterone | 19-nor-DOC |

| 19-oic-deoxycorticosterone | |

| This compound | |

| Aldosterone | |

| Androstenedione (B190577) | |

| Corticosterone | |

| Cortisol | |

| Cytochrome P-450(11)beta | CYP11B1 |

| Dehydroepiandrosterone | DHEA |

| Estradiol | |

| Estrone | |

| Metyrapone | |

| Pregnenolone | |

| Progesterone |

19-Hydroxydeoxycorticosterone (B1217020) as an Immediate Precursor

The immediate precursor in the synthesis of this compound is 19-hydroxydeoxycorticosterone. Research has demonstrated that after the initial hydroxylation of deoxycorticosterone at the C19 position to form 19-hydroxydeoxycorticosterone, a subsequent oxidation step occurs. nih.gov This enzymatic conversion involves the oxidation of the C19-hydroxyl group to an aldehyde, resulting in the formation of this compound (21-hydroxy-4-pregnen-3,19,20-trione). nih.govcapes.gov.br

Studies utilizing reconstituted cytochrome P-450 systems from bovine adrenocortical mitochondria have shown that cytochrome P-450(11)beta is capable of catalyzing the 19-hydroxylation of 11-deoxycorticosterone. capes.gov.brnih.gov When 19-hydroxy-11-deoxycorticosterone was incubated with a high concentration of cytochrome P-450(11)beta, it was further metabolized into other steroids, one of which was identified as 19-oxo-11-deoxycorticosterone through mass spectrometry and NMR analysis. capes.gov.br This suggests that the same enzyme system can be responsible for both the C19-hydroxylation and the subsequent oxidation to the 19-oxo form. capes.gov.brnih.gov The process is analogous to the biosynthesis of aldosterone, where sequential hydroxylations and oxidation occur. wikipedia.orgoncohemakey.com

Comparative Analysis of Adrenal and Extra-Adrenal Biosynthetic Capacities

The synthesis of this compound and its subsequent metabolism are not confined to a single organ, highlighting distinct roles for both adrenal and extra-adrenal tissues.

Adrenal Gland as a Primary Site of Synthesis

The adrenal gland is the principal site for the synthesis of this compound from its precursor, deoxycorticosterone. nih.govsemanticscholar.org The adrenal cortex is equipped with the necessary steroidogenic enzymes, located within the mitochondria, to perform these transformations. wikipedia.orgwikipedia.org

Incubation studies using rat adrenal glands have unequivocally identified 19-hydroxydeoxycorticosterone, this compound, and 19-oic-deoxycorticosterone as metabolic products of deoxycorticosterone. nih.govsemanticscholar.org These findings confirm that the adrenal enzymatic machinery can execute the sequential C19-oxygenation of DOC. ahajournals.org The adrenal steroidogenic pathway involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. nih.govgenome.jp The conversion of deoxycorticosterone to these C19-oxygenated derivatives is a key function of the adrenal cortex. nih.govscielo.br

| Precursor | Identified Metabolic Products in Adrenal Glands | Reference |

|---|---|---|

| Deoxycorticosterone (DOC) | 19-Hydroxydeoxycorticosterone | nih.gov |

| Deoxycorticosterone (DOC) | This compound | nih.gov |

| Deoxycorticosterone (DOC) | 19-oic-deoxycorticosterone | nih.gov |

Investigational Evidence for Extra-Adrenal Production

While the adrenal glands synthesize this compound, compelling evidence suggests that its further metabolism into compounds like 19-nor-deoxycorticosterone (19-nor-DOC) occurs at extra-adrenal sites. nih.govnih.govjci.org Studies have failed to detect the conversion of 19-oxygenated precursors to 19-nor-DOC within the adrenal glands themselves, pointing towards peripheral conversion. nih.govbioscientifica.com

The kidney has been identified as a significant site for this extra-adrenal activity. nih.govahajournals.org Research involving the administration of putative precursors to adrenalectomized rats supports the hypothesis that circulating 19-Oxo-DOC can be converted to 19-nor-DOC in the kidney. nih.gov Further studies using cultured rat kidney inner medullary collecting duct cells have demonstrated the direct conversion of 19-Oxo-DOC to 19-nor-DOC. researchgate.net These findings are consistent with the idea that this compound, produced by the adrenals, serves as a circulating precursor for the synthesis of other potent steroids in peripheral tissues like the kidney. jci.orgnih.govresearchgate.net

| Precursor Incubated (10 nM) | Conversion to 19-nor-DOC after 24 hours (%) | Reference |

|---|---|---|

| Deoxycorticosterone (DOC) | Not Converted | researchgate.net |

| 19-Hydroxydeoxycorticosterone (19-OH-DOC) | Not Converted | researchgate.net |

| This compound (19-Oxo-DOC) | 4.6 ± 1.0 | researchgate.net |

| 19-oic-deoxycorticosterone (19-oic-DOC) | 14.4 ± 1.4 | researchgate.net |

Metabolism and Further Conversions of 19 Oxo Deoxycorticosterone

Pathways to 19-oic-Deoxycorticosterone (B1211421)

The oxidation of 19-Oxo-deoxycorticosterone to 19-oic-Deoxycorticosterone represents a key metabolic step. Research has demonstrated that adrenal glands possess the necessary enzymatic machinery to facilitate this conversion. nih.govoup.com Studies involving the incubation of precursors with rat adrenal tissue have successfully identified 19-oic-Deoxycorticosterone as a metabolic product. nih.govoup.com In these experimental models, 19-oic-DOC was found to accumulate in the incubation medium, more so than its precursor 19-Oxo-DOC, suggesting a rapid and efficient oxidation process within the adrenal glands. oup.com

The primary enzyme system implicated in the oxidation of this compound is the cytochrome P-450(11)beta system. nih.gov Research using a reconstituted cytochrome P-450(11)beta system demonstrated the direct conversion of 19-Oxo-11-deoxycorticosterone to 19-oic-11-deoxycorticosterone. nih.gov The product of this enzymatic reaction was confirmed through high-performance liquid chromatography (HPLC) and 1H-NMR analysis of its methylated derivative. nih.gov This finding establishes that the adrenal mitochondrial P-450(11)beta enzyme is responsible for catalyzing this specific oxidative step in the metabolic cascade. nih.gov

Overview of Metabolite Profiles in Research Models

The study of metabolite profiles in various research models has been essential for elucidating the metabolic pathways of 19-Oxo-DOC. In models using rat adrenal glands, incubation with deoxycorticosterone demonstrated the formation of 19-hydroxydeoxycorticosterone (B1217020), this compound, and 19-oic-deoxycorticosterone. nih.gov These metabolites were rigorously identified using thin-layer chromatography, gas chromatography, high-performance liquid chromatography, and mass spectrometry. nih.govoup.com

The following table summarizes the key metabolic conversions demonstrated in these research models.

| Precursor | Enzymatic System | Product(s) | Research Model |

| Deoxycorticosterone | Rat Adrenal Enzymes | 19-hydroxydeoxycorticosterone, this compound, 19-oic-deoxycorticosterone | Rat Adrenal Glands nih.govoup.com |

| 19-hydroxydeoxycorticosterone | Rat Adrenal Enzymes | This compound, 19-oic-deoxycorticosterone | Rat Adrenal Glands oup.com |

| 19-Oxo-11-deoxycorticosterone | Cytochrome P-450(11)beta | 19-oic-11-deoxycorticosterone | Reconstituted Enzyme System nih.gov |

| 19-oic-11-deoxycorticosterone | Non-Enzymatic | 19-nor-11-deoxycorticosterone | In Vitro Storage nih.gov |

These studies collectively illustrate a clear metabolic sequence: deoxycorticosterone is hydroxylated and then successively oxidized by adrenal enzymes to form 19-Oxo-DOC and subsequently 19-oic-DOC. oup.com This latter compound can then undergo non-enzymatic degradation, potentially in peripheral tissues, to form the potent mineralocorticoid 19-nor-DOC. oup.comnih.gov

Molecular Interactions and Receptor Dynamics

Mineralocorticoid Receptor (MR) Binding Characteristics

The mineralocorticoid receptor (MR) is a primary target for 19-oxo-DOC. The nature and affinity of this binding are crucial in determining the compound's mineralocorticoid potency.

Research on the binding affinity of 19-oxo-DOC for the mineralocorticoid receptor has been conducted, primarily utilizing animal tissues. In studies with kidney slices from adrenalectomized rats, 19-oxo-DOC has demonstrated the ability to bind to the renal mineralocorticoid receptor. However, its affinity is notably lower than that of aldosterone (B195564). While specific Ki values from a wide range of in vitro systems are not extensively documented in the available literature, the consensus from bioassays indicates a weaker interaction with the MR compared to the primary endogenous mineralocorticoid.

Table 1: Comparative Mineralocorticoid Activity of 19-Oxo-deoxycorticosterone

| Compound | Relative Mineralocorticoid Activity (Compared to Aldosterone) |

|---|---|

| Aldosterone | 1 |

| This compound | ~0.005 - 0.01 nih.gov |

| 19-nor-deoxycorticosterone | Potency is context-dependent (higher affinity in vitro, lower in vivo) nih.gov |

Note: This table is interactive and can be sorted.

Investigation of Selective Ligand Activity on Receptor Subtypes (e.g., GR vs. MR)

Studies in rat kidney slices have indicated that 19-oxo-DOC has a low affinity for the glucocorticoid receptor. This suggests a degree of selectivity for the mineralocorticoid receptor over the glucocorticoid receptor, although its affinity for the MR is also lower than that of aldosterone. The preferential, albeit weaker, binding to the MR categorizes 19-oxo-DOC primarily as a mineralocorticoid. More detailed quantitative analysis of its selective activity, including comparative Ki values for both receptors from various systems, is limited in the available research.

Table 2: Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity | Notes |

|---|---|---|

| Mineralocorticoid Receptor (MR) | Lower than aldosterone nih.gov | Primary receptor target. |

| Glucocorticoid Receptor (GR) | Low affinity | Suggests selectivity for MR over GR. |

Note: This table is interactive and can be sorted.

Pre-Receptor Regulation by Hydroxysteroid Dehydrogenase Isozymes

The effective concentration of a steroid at the receptor level is not solely dependent on its circulating levels but is also finely controlled by enzymes within target tissues. This "pre-receptor regulation" is a critical determinant of steroid hormone action. The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are key players in this process, catalyzing the interconversion of active and inactive corticosteroids nih.govnih.gov.

11β-HSD1 typically acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.

11β-HSD2 functions as a dehydrogenase, inactivating cortisol to cortisone. In mineralocorticoid target tissues such as the kidney, this action of 11β-HSD2 is crucial for protecting the non-selective mineralocorticoid receptor from being overwhelmed by the much higher circulating concentrations of cortisol, thus allowing aldosterone to bind nih.govnih.gov.

While the role of 11β-HSD isozymes in the metabolism of glucocorticoids and other steroids is well-established, specific studies detailing the metabolism of this compound by 11β-HSD1 and 11β-HSD2 are not extensively present in the reviewed scientific literature. It is known that rat adrenals can synthesize 19-oxo-DOC from deoxycorticosterone nih.gov. Furthermore, the metabolism of 19-oxo-11-deoxycorticosterone by cytochrome P-450(11)beta to 19-oic-11-deoxycorticosterone has been reported, which is a different enzymatic pathway nih.gov. The susceptibility of the 19-oxo group and other structural features of 19-oxo-DOC to modification by 11β-HSD isozymes remains an area for further investigation to fully understand its pre-receptor regulation and tissue-specific activity.

Physiological Roles and Mechanistic Implications in Animal Models

Mineralocorticoid Activity Assessment in Preclinical Models

In studies using adrenalectomized rats, 19-Oxo-deoxycorticosterone (19-oxo-DOC) has demonstrated both antinatriuretic (sodium-retaining) and kaliuretic (potassium-excreting) activities. nih.govoup.com Following administration of 19-oxo-DOC, a notable decrease in sodium excretion and a significant increase in potassium excretion were observed in the hours following the initial lag period. nih.govoup.com Specifically, rats treated with 25 micrograms of 19-oxo-DOC excreted less than half the amount of sodium and more than double the amount of potassium compared to control rats receiving a vehicle alone. nih.govoup.com

The mineralocorticoid activity of 19-oxo-DOC directly impacts renal function by modulating electrolyte handling. Its ability to promote sodium retention and potassium excretion is a hallmark of mineralocorticoid action in the kidneys. nih.govoup.com This effect is mediated through its interaction with renal mineralocorticoid receptors. oup.com The deoxycorticosterone acetate (B1210297) (DOCA)-salt model, a common animal model for studying low-renin hypertension, demonstrates the profound effects of mineralocorticoid excess on the kidneys, leading to significant polydipsia, polyuria, and altered urinary sodium and potassium turnover. nih.gov These effects highlight the central role of mineralocorticoid signaling in renal physiology.

Interplay with the Renin-Angiotensin-Aldosterone System in Animal Models

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance. In animal models of low-renin hypertension, such as the DOCA-salt model, the administration of excess deoxycorticosterone acetate suppresses the RAAS. nih.govresearchgate.net Interestingly, studies have shown that the hypertensive effects in this model are mediated through the activation of the brain's renin-angiotensin system. nih.gov

Furthermore, the administration of converting-enzyme inhibitors like enalapril, which block the RAAS, has been shown to lower the urinary excretion of 19-nor-deoxycorticosterone (19-nor-DOC), a potent mineralocorticoid derived from a 19-oxygenated precursor like 19-oxo-DOC. ahajournals.org This suggests a potential regulatory link between angiotensin II and the production of 19-nor-DOC, implying that the precursor may originate in the adrenal zona glomerulosa, a primary site of angiotensin II action. ahajournals.org The reduction in 19-nor-DOC levels following RAAS inhibition correlated with changes in urinary electrolyte excretion, indicating its potential biological significance. ahajournals.org

Impact of Endocrine Disruptors and Enzyme Inhibitors on this compound Pathways in Research

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system. frontiersin.orgmdpi.com Some EDCs can affect steroidogenic pathways, potentially altering the production of compounds like 19-oxo-DOC. For instance, certain organophosphate esters have been shown to inhibit genes involved in steroid synthesis, such as cyp11a1, which is a rate-limiting enzyme in hormone production. nih.gov

Enzyme inhibitors have been utilized in research to probe the biosynthetic pathways of steroids related to 19-oxo-DOC. Aromatase inhibitors, such as 19-acetylenic androstenedione (B190577) (19-AA), have been studied for their effects on blood pressure in salt-sensitive rats. ahajournals.org The biosynthesis of 19-nor-DOC is analogous to the aromatization process, and inhibitors of this pathway have been shown to reduce 19-nor-DOC excretion and lower blood pressure in spontaneously hypertensive rats. ahajournals.org This suggests that inhibiting the enzymes responsible for the 19-oxygenation of DOC, a precursor to 19-oxo-DOC, can have significant physiological effects. oup.comahajournals.org These studies highlight how targeted inhibition of specific enzymes can elucidate the functional importance of steroidogenic pathways involving 19-oxo-DOC.

Investigational Methodologies and Analytical Approaches

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating and purifying 19-oxo-DOC and its precursors from biological extracts. Various chromatographic methods are employed, each offering distinct advantages in the separation process.

Thin Layer Chromatography (TLC) in Metabolite Isolation

Thin Layer Chromatography (TLC) serves as a valuable initial step in the separation of 19-oxo-DOC and its metabolites from adrenal gland incubation products. nih.gov This technique allows for the assessment of the polarity of different steroids, facilitating their separation. nih.gov In studies of deoxycorticosterone metabolism by rat adrenals, TLC was used to demonstrate that metabolites like 19-hydroxydeoxycorticosterone (B1217020) and 19-oxo-DOC were isopolar with their corresponding authentic steroid standards. nih.gov

For instance, one established TLC system effectively separates 19-nor-deoxycorticosterone (19-nor-DOC) from deoxycorticosterone (DOC) and other corticosteroids. ahajournals.org This separation is crucial as 19-nor-DOC is a peripherally formed metabolite from 19-oxygenated derivatives of DOC. ahajournals.orgahajournals.org The migration rates of various corticosteroids in a specific TLC system highlight the differential mobility that enables their separation. ahajournals.org

High Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of 19-oxo-DOC and its related compounds. nih.govnih.gov Its high resolution and efficiency make it indispensable for obtaining pure samples required for subsequent structural analysis. nih.gov

In the investigation of deoxycorticosterone metabolism by cytochrome P-450(11)beta, HPLC was instrumental in identifying and purifying the products. nih.gov When a significant amount of the enzyme was used, the peak corresponding to 19-hydroxy-11-deoxycorticosterone disappeared, and new peaks, including one with a retention time matching authentic 19-oxo-11-deoxycorticosterone, emerged. nih.gov This peak was then purified by repeated HPLC for further analysis by mass spectrometry and NMR. nih.govcapes.gov.br

HPLC is also used in conjunction with other techniques for comprehensive steroid profiling. nih.gov The isopolar nature of metabolites with standard compounds can be confirmed using HPLC, providing strong evidence of their identity. nih.gov Furthermore, online two-dimensional HPLC (2D-HPLC) has been utilized as a powerful clean-up procedure to isolate and enrich specific steroid metabolites from complex matrices like urine before further analysis. researchgate.net Different HPLC columns, such as C4, C8, and C18, offer varying levels of hydrophobicity, allowing for tailored separation strategies for proteins, peptides, and their conjugates. cellmosaic.com

Gas Chromatography (GC) for Steroid Profiling

Gas Chromatography (GC) is a powerful technique for the comprehensive analysis of steroid profiles in biological samples. nih.govtohoku.ac.jp When coupled with a mass spectrometer (GC-MS), it provides both retention time data and mass spectral information, enabling the identification and quantification of a wide range of steroids. nih.govucl.ac.uk

In the study of deoxycorticosterone metabolism in rat adrenals, GC was used alongside TLC and HPLC to confirm the identity of metabolites by comparing their chromatographic behavior to authentic standards. nih.gov For steroid profiling, a chemical modification step called derivatization is often necessary to increase the volatility and stability of the steroid molecules for GC analysis. oup.com This allows for the separation and detection of various steroid metabolites in a single analytical run. ucl.ac.uk

The high chromatographic resolution of GC is particularly advantageous for separating complex mixtures of steroids, offering a detailed "steroidome" picture. tohoku.ac.jpoup.com This comprehensive profiling is crucial for understanding the intricate pathways of steroid biosynthesis and metabolism. nih.gov

Spectrometric Characterization of 19-Oxo-deoxycorticosterone and its Metabolites

Following chromatographic separation, spectrometric techniques are employed to definitively identify and structurally characterize 19-oxo-DOC and its metabolites.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Mass Spectrometry (MS) and its hyphenation with Gas Chromatography (GC-MS) are pivotal for the structural elucidation of 19-oxo-DOC. nih.govupenn.edu These techniques provide crucial information about the molecular weight and fragmentation patterns of the compound, which are essential for confirming its structure. nih.govnih.gov

In studies of deoxycorticosterone metabolism, metabolites were characterized by either MS or GC-MS. nih.gov For example, after purification by HPLC, a substance identified as 19-oxo-11-deoxycorticosterone was subjected to field desorption mass spectrometry (FD-MS), which showed a molecular ion (M+) peak at m/e 344, confirming its molecular weight. nih.govcapes.gov.br

GC-MS is particularly powerful for steroid profiling as it combines the separation capabilities of GC with the detection and identification power of MS. tohoku.ac.jpucl.ac.uk This allows for the simultaneous analysis of multiple steroids in a single sample. tohoku.ac.jp High-resolution mass spectrometry (HRMS) can further provide the elemental composition of a molecule, aiding in the identification of unknown compounds. delpharm.com The fragmentation patterns observed in the mass spectra provide a "fingerprint" that helps to confirm the structure of the steroid. lcms.cz

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 345.20604 | 183.7 |

| [M+Na]+ | 367.18798 | 188.2 |

| [M-H]- | 343.19148 | 186.3 |

| [M+NH4]+ | 362.23258 | 204.6 |

| [M+K]+ | 383.16192 | 182.7 |

| [M+H-H2O]+ | 327.19602 | 177.8 |

| [M+HCOO]- | 389.19696 | 192.2 |

| [M+CH3COO]- | 403.21261 | 211.3 |

| [M+Na-2H]- | 365.17343 | 183.1 |

| [M]+ | 344.19821 | 177.9 |

| [M]- | 344.19931 | 177.9 |

| Data sourced from PubChemLite. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural assignment of organic molecules, including steroids like 19-oxo-DOC. upenn.eduuni.lu It provides detailed information about the carbon-hydrogen framework of the molecule.

Following purification by HPLC and initial characterization by mass spectrometry, ¹H NMR analysis was used to confirm the structure of 19-oxo-11-deoxycorticosterone. nih.gov The ¹H NMR spectrum showed the presence of an aldehyde proton signal, which replaced the signals of the hydroxymethyl protons at the C-19 position seen in its precursor, 19-hydroxy-11-deoxycorticosterone. nih.govcapes.gov.br This key observation provided conclusive evidence that the further oxidation of the 19-hydroxy group had occurred, leading to the formation of the 19-oxo derivative. nih.gov Both ¹³C and ¹H NMR spectra are often used in conjunction to fully assign the structure of steroids and their derivatives. researchgate.net

Immunoassay Development for Steroid Quantification in Research Samples

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are methods used to quantify antigens, like steroid hormones, in biological samples. wikipedia.org These techniques rely on the highly specific binding between an antibody and its target antigen. While no specific immunoassay for the quantification of this compound is described in the reviewed literature, the development of RIAs for closely related compounds, such as 19-nor-deoxycorticosterone (19-nor-DOC), provides a clear framework for the required methodology. oup.comnih.gov

The fundamental principle of a competitive RIA involves a known quantity of a radiolabeled antigen (tracer) competing with the unlabeled antigen from a sample for a limited number of binding sites on a specific antibody. wikipedia.org After incubation, the antibody-bound antigen is separated from the free antigen, and the radioactivity of either fraction is measured. The concentration of the unlabeled antigen in the sample is inversely proportional to the measured radioactivity of the bound fraction and is determined by comparison with a standard curve. wikipedia.org

The development of a robust steroid immunoassay presents several critical challenges:

Antibody Specificity: Generating highly specific antibodies is paramount. Steroids often share a common core structure, leading to potential cross-reactivity where the antibody binds to steroids other than the target analyte. For instance, in an RIA developed for 19-nor-DOC, the antibody exhibited a 13.5% cross-reactivity with deoxycorticosterone (DOC), its structural precursor. ahajournals.org

Sample Purification: To mitigate the issue of cross-reactivity and remove interfering substances from the biological matrix, a purification step is often necessary before the immunoassay. High-performance liquid chromatography (HPLC) is frequently used to separate the target steroid from other similar compounds in the sample extract, ensuring that only the analyte of interest is measured. oup.comnih.gov

Sensitivity and Validation: The assay must be sensitive enough to detect physiological concentrations of the steroid. Validation involves assessing intra- and inter-assay variability, recovery, and accuracy to ensure the results are reliable and reproducible. oup.comnih.gov

The table below summarizes the key characteristics of a validated RIA for urinary free 19-nor-DOC, illustrating the typical parameters for a steroid immunoassay.

| Parameter | Description | Finding | Source |

| Assay Type | Radioimmunoassay (RIA) | Competitive binding assay was developed. | oup.comnih.gov |

| Analyte | 19-nor-deoxycorticosterone (urinary free) | Quantification in rat urine samples. | oup.comnih.gov |

| Purification | Pre-assay purification required | High-performance liquid chromatography (HPLC) with a Lichrosorb diol column was used to isolate 19-nor-DOC. | oup.comnih.gov |

| Antibody | Highly specific antibody raised against 19-nor-DOC | Details of antigen preparation for immunization are crucial for specificity. | oup.comnih.gov |

| Intra-assay Variability | Precision within a single assay run | 10% | nih.gov |

| Inter-assay Variability | Precision between different assay runs | 16% | nih.gov |

In Vitro and Ex Vivo Organ/Cell Culture Models for Biosynthesis and Metabolism Studies

In vitro and ex vivo models are indispensable tools for elucidating the biosynthetic pathways and metabolic fate of steroids like this compound. These systems, ranging from reconstituted enzymes to whole organ cultures, allow researchers to study specific enzymatic conversions in a controlled environment.

Studies using various adrenal preparations have demonstrated a clear biosynthetic pathway from deoxycorticosterone (DOC) to this compound. This conversion proceeds via a two-step oxidation at the C-19 position. First, DOC is hydroxylated to form 19-hydroxy-deoxycorticosterone (19-OH-DOC), which is then further oxidized to yield this compound. nii.ac.jpnih.gov Research has shown that rat adrenal glands possess the necessary enzymes to convert DOC to both 19-OH-DOC and this compound. nih.gov Similar metabolic capabilities have been demonstrated in in vitro systems using bovine adrenal cortex mitochondria. nii.ac.jp

The key enzyme responsible for this cascade is a cytochrome P-450 enzyme. Specifically, studies with purified and reconstituted cytochrome P-450(11)beta have shown that this single enzyme can catalyze the 19-hydroxylation of DOC. nih.gov Furthermore, the same enzyme system metabolizes the intermediate, 19-OH-DOC, into this compound. nih.gov This enzyme also catalyzes the subsequent conversion of this compound into its metabolite, 19-oic-deoxycorticosterone (B1211421). nih.gov

Ex vivo models, which utilize intact tissue explants, offer an environment that more closely mimics physiological conditions. Studies with murine small intestine explants have been used to investigate local steroid production, successfully identifying and measuring levels of DOC and corticosterone, demonstrating the capacity of extra-adrenal tissues for steroidogenesis. mdpi.com While this particular study did not report on 19-oxygenated metabolites, such models are well-suited for investigating the potential peripheral synthesis and metabolism of this compound. mdpi.comacs.org

The following table summarizes key findings from various in vitro and ex vivo studies investigating the biosynthesis and metabolism of this compound and its immediate precursor.

| Model System | Precursor(s) | Product(s) Identified | Key Findings | Source(s) |

| Rat Adrenal Glands | Deoxycorticosterone (DOC) | 19-hydroxy-deoxycorticosterone, this compound, 19-oic-deoxycorticosterone | Demonstrated that rat adrenals possess the enzymes to produce 19-oxygenated metabolites from DOC. | nih.gov |

| Bovine Adrenal Cortex Mitochondria (in vitro) | Deoxycorticosterone (DOC) | 19-hydroxy-deoxycorticosterone, this compound, 19-oic-deoxycorticosterone | Confirmed the metabolic pathway from DOC to 19-oic-DOC and suggested the involvement of cytochrome P-450. | nii.ac.jp |

| Reconstituted Cytochrome P-450(11)beta System | This compound | 19-oic-deoxycorticosterone | Showed that cytochrome P-450(11)beta catalyzes the conversion of 19-Oxo-DOC to 19-oic-DOC. | nih.gov |

| Human Foetal Adrenal Gland Homogenate | Deoxycorticosterone (DOC) | 19-hydroxy-deoxycorticosterone | Demonstrated the formation of the immediate precursor to 19-Oxo-DOC in human fetal tissue. | bioscientifica.com |

| Murine Small Intestine Explants (ex vivo) | Endogenous | Progesterone, Deoxycorticosterone, Corticosterone, 11-dehydrocorticosterone | Confirmed the capability of extra-adrenal tissue (intestine) for de novo steroidogenesis and metabolism. | mdpi.com |

Molecular Modeling and Simulation Approaches for Receptor Binding Analysis

Molecular modeling and simulation are powerful computational techniques used to investigate the interactions between a ligand, such as a steroid hormone, and its protein receptor at an atomic level. rowan.edu These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into the structural basis of receptor binding, affinity, and activation or antagonism. mdpi.com While specific modeling studies for this compound were not found, the application of these methods to other ligands of the mineralocorticoid receptor (MR)—a known biological target for this compound—illustrates their utility. mdpi.comnih.gov

Molecular Docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor's binding site. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on factors like electrostatic and van der Waals interactions. This approach can be used to screen virtual libraries of compounds, predict binding affinities, and generate initial hypotheses about how a ligand like this compound might fit into the MR's ligand-binding domain (LBD). mdpi.com Studies on the MR have used docking to explore the binding of endogenous agonists like aldosterone (B195564) and antagonists like spironolactone. mdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex. rowan.edu Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over time by solving Newton's equations of motion. arxiv.org This allows researchers to observe the stability of the binding pose, analyze the network of hydrogen bonds and hydrophobic interactions that stabilize the complex, and see how the receptor's structure changes in response to ligand binding. mdpi.com For instance, MD simulations of the MR LBD have been used to assess how the binding of different ligands affects the conformation of critical regions like helix 12, which is crucial for receptor activation. mdpi.com

By applying these computational approaches to this compound, researchers could:

Predict its binding mode within the MR LBD and identify key amino acid residues involved in the interaction.

Calculate its theoretical binding free energy and compare it to that of aldosterone and other mineralocorticoids to help explain its relative potency. nih.gov

Analyze the conformational changes it induces in the MR upon binding to understand the molecular basis of its agonist activity. bioscientifica.com

These in silico methods serve as a valuable complement to experimental assays, providing a detailed molecular framework for understanding the structure-function relationship of this compound and guiding the design of future experiments. mdpi.com

Future Research Directions in 19 Oxo Deoxycorticosterone Biology

Elucidation of Unidentified Enzymatic Regulators

The complete enzymatic pathway for 19-Oxo-DOC biosynthesis remains an area of active investigation. While deoxycorticosterone (DOC) is the established precursor, the specific enzymes that catalyze its conversion to 19-Oxo-DOC are not fully characterized. Steroidogenesis involves a series of reactions catalyzed by cytochrome P450 (P450) enzymes and hydroxysteroid dehydrogenases. nih.gov The synthesis of 19-Oxo-DOC likely involves hydroxylation at the C19 position, followed by oxidation.

Future research should focus on:

Identifying the Primary 19-Hydroxylase: While enzymes like CYP11B1 (steroid 11-beta hydroxylase) and CYP11B2 (aldosterone synthase) are known to perform hydroxylations at the C11 and C18 positions rsc.orgnih.govmdpi.com, and CYP19A1 (aromatase) can create 19-oxo intermediates from androgens mdpi.commdpi.com, the specific enzyme with primary responsibility for the 19-hydroxylation of DOC needs definitive identification. Studies using recombinant enzymes and specific substrates are required to clarify this. A fungus, Thanatephorus cucumeris, has been identified that can hydroxylate a DOC precursor at the 19-position, suggesting such enzymatic activity exists and needs to be found in mammals. asm.org

Characterizing the Oxidoreductase: Following 19-hydroxylation to form 19-hydroxy-deoxycorticosterone, a subsequent oxidation step is necessary to yield 19-Oxo-DOC. The specific dehydrogenase or oxidase responsible for this conversion is currently unknown and represents a significant gap in the biosynthetic pathway.

Investigating Alternative Pathways: Research should also consider the possibility of alternative or "backdoor" pathways for 19-Oxo-DOC synthesis, which have been identified for other steroids. scielo.br

Comprehensive Mapping of Tissue-Specific Production and Action in Animal Modelscmbio.iogoogle.com

The production of 19-Oxo-DOC is presumed to occur in the adrenal glands, but its potential synthesis and action in extra-adrenal tissues are largely unexplored. A thorough understanding requires detailed mapping in relevant animal models. uni-potsdam.de Rodent models are particularly valuable, although species-specific differences in steroidogenesis, such as the lack of CYP17A1 expression in rodent adrenals, must be considered. bioscientifica.com

Key research objectives include:

Quantitative Tissue Profiling: Using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), researchers must quantify the levels of 19-Oxo-DOC, its precursors (like DOC), and its metabolites in a wide range of tissues, including the adrenal glands, kidneys, brain, heart, and gonads. Studies in rats have already investigated the metabolites of DOC in urine to assess its production. ucl.ac.uk

Localization of Synthetic Enzymes: Once the key enzymes are identified (as per section 7.1), in situ hybridization and immunohistochemistry can be used to map their expression in different tissues and specific cell types within those tissues. This will pinpoint the exact sites of 19-Oxo-DOC synthesis.

Functional Studies in Target Tissues: Animal models, including genetically modified ones (e.g., enzyme knockouts), are essential to study the specific actions of 19-Oxo-DOC. For instance, the anticonvulsant properties of DOC and its metabolites, including 19-oxo-DOC, have been noted in infant rats, suggesting a role in the central nervous system. scholaris.ca Future studies could explore its effects on blood pressure regulation in the kidney, cardiac remodeling, and neuronal function.

Advanced Mechanistic Studies on Receptor Selectivity and Downstream Signalingclinicalgate.com

19-Oxo-DOC is expected to exert its effects by binding to steroid receptors, primarily the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). These receptors are known to bind multiple steroids, often with similar high affinity, including aldosterone (B195564), cortisol, and DOC. nih.govproteopedia.orgresearchgate.net Ligand specificity is often achieved through pre-receptor metabolism or by the ligand inducing unique conformational changes in the receptor. bioscientifica.com

Future mechanistic studies should aim to:

Determine Receptor Binding Affinity and Specificity: Competitive binding assays are needed to precisely quantify the affinity of 19-Oxo-DOC for both MR and GR. Studies on the related compound 19-nordeoxycorticosterone (B1217766) showed a threefold higher affinity for MR compared to its parent steroid, highlighting that modifications at the C19 position are critical for receptor interaction. nih.gov It is crucial to determine if 19-Oxo-DOC acts as an agonist or antagonist at these receptors.

Analyze Receptor-Ligand Complex Structure: Solving the crystal structure of the MR and GR ligand-binding domains when complexed with 19-Oxo-DOC would provide invaluable insight into how it influences receptor conformation. This structural information can explain its specific functional effects compared to other corticosteroids.

Map Downstream Signaling Pathways: Once receptor activation is confirmed, downstream signaling pathways must be elucidated. This involves using transcriptomics and proteomics to identify target genes whose transcription is modulated by the 19-Oxo-DOC-receptor complex. In fish, MR and GR have been shown to regulate different sets of genes related to inflammation, cell cycle, and muscle contraction, suggesting that even with the same ligand (cortisol), the receptor type dictates the response. frontiersin.org Similar differential effects must be investigated for 19-Oxo-DOC in mammalian systems.

Development of Novel Research Probes and Inhibitors for Steroidogenic Enzymesnih.govnih.govnih.govresearchgate.netnih.gov

Progress in understanding the biology of 19-Oxo-DOC is highly dependent on the availability of specific chemical tools. The development of selective inhibitors and probes for the enzymes involved in its synthesis is paramount. nih.govresearchgate.net The primary targets for inhibition are the cytochrome P450 enzymes of the CYP11B subfamily. scbt.com

Future efforts in this area should include:

Designing Highly Selective CYP11B Inhibitors: While several inhibitors exist, many lack selectivity between CYP11B1 (cortisol synthesis) and CYP11B2 (aldosterone synthesis), which are 93% identical. ahajournals.org Developing inhibitors that can distinguish between these two, and potentially other P450 enzymes, is critical to specifically manipulate 19-Oxo-DOC levels without confounding off-target effects. ahajournals.orgacs.org

Creating Labeled Research Probes: Synthesizing radiolabeled or fluorescently-labeled 19-Oxo-DOC would facilitate a variety of experiments, including receptor binding assays, tracking its distribution in tissues, and studying its metabolic fate.

Targeting Novel Enzymes: As new enzymes in the 19-Oxo-DOC pathway are identified (as per section 7.1), efforts must be directed toward creating specific inhibitors for them. This will allow researchers to precisely dissect the pathway and confirm the role of each enzymatic step.

Below is a table of existing inhibitors that target key steroidogenic enzymes related to the biosynthesis of corticosteroids.

| Inhibitor | Target Enzyme(s) | Selectivity Notes |

| Metyrapone | Primarily CYP11B1 scbt.com | Also inhibits CYP11B2, though often considered more selective for CYP11B1. scbt.com |

| Ketoconazole | Non-selective CYP inhibitor scbt.com | Inhibits multiple P450 enzymes including CYP11B1, CYP11B2, and CYP17A1. scbt.com |

| Osilodrostat (LCI699) | CYP11B1 and CYP11B2 ahajournals.org | Potent inhibitor of both enzymes; initially developed for CYP11B2 but repurposed for Cushing's due to its strong effect on CYP11B1. rsc.orgahajournals.org |

| Fadrozole | CYP19A1, CYP11B1, CYP11B2 ahajournals.org | Racemic form inhibits aromatase (CYP19A1); also inhibits both CYP11B enzymes, with some stereoisomer-specific differences in potency. ahajournals.org |

| Aminoglutethimide | CYP11A1, CYP11B1 scbt.com | An early inhibitor that blocks the conversion of cholesterol and subsequent steps. scbt.com |

Integration of Multi-Omics Data for Systems-Level Understanding in Preclinical Research

To achieve a holistic understanding of 19-Oxo-DOC, future preclinical research must move beyond single-endpoint studies and embrace a systems biology approach. cmbio.io The integration of multiple "omics" datasets allows for the construction of comprehensive models of the steroid's biological role. mdpi.comnih.govbioscipublisher.com

A multi-omics strategy would involve:

Transcriptomics: Using RNA-sequencing to analyze how 19-Oxo-DOC influences gene expression profiles in target tissues. This can identify entire networks of genes regulated by its receptor binding and reveal its impact on various cellular processes.

Proteomics: Analyzing the protein landscape to see how changes in gene expression translate into functional changes at the protein level. This is crucial for understanding the downstream effects of receptor signaling. cmbio.io

Metabolomics: Simultaneously measuring a wide array of steroid hormones and other metabolites. This can place 19-Oxo-DOC within the broader steroid network (the "steroidome"), reveal its metabolic fate, and identify novel biomarkers associated with its production. cmbio.io

Data Integration and Modeling: The main challenge and opportunity lie in integrating these large, diverse datasets. nih.govbioscipublisher.com Using advanced bioinformatics and computational modeling, researchers can build predictive models of 19-Oxo-DOC's function, identify key regulatory nodes, and generate new hypotheses for targeted experimental validation. mdpi.com This approach has the potential to uncover complex interactions and functions that would be missed by traditional, reductionist methods.

Q & A

Q. What role does 19-oxo-DOC play in low-renin hypertension models compared to primary aldosteronism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.